Cas no 944903-75-7 ((5,6,7,8-tetrahydroquinazolin-2-yl)methanamine)

(5,6,7,8-Tetrahydroquinazolin-2-yl)methanamine is a heterocyclic amine derivative with a tetrahydroquinazoline core, exhibiting potential utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its bicyclic structure imparts rigidity and electronic diversity, making it valuable for designing bioactive molecules. The primary amine functionality allows for further derivatization, enabling the introduction of tailored substituents for specific applications. This compound is particularly relevant in medicinal chemistry for the development of kinase inhibitors, receptor modulators, or other targeted therapeutics due to its scaffold's compatibility with drug-like properties. High purity grades are available to ensure reproducibility in research and industrial processes.
(5,6,7,8-tetrahydroquinazolin-2-yl)methanamine structure
944903-75-7 structure
Product Name:(5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
CAS No:944903-75-7
MF:C9H13N3
MW:163.219621419907
CID:6603214
PubChem ID:55265501
Update Time:2025-06-30

(5,6,7,8-tetrahydroquinazolin-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
    • 5,6,7,8-Tetrahydro-2-quinazolinemethanamine
    • EN300-1462022
    • DTXSID101261557
    • 944903-75-7
    • Inchi: 1S/C9H13N3/c10-5-9-11-6-7-3-1-2-4-8(7)12-9/h6H,1-5,10H2
    • InChI Key: FCULKWIHCIQADI-UHFFFAOYSA-N
    • SMILES: N1C(CN)=NC=C2C=1CCCC2

Computed Properties

  • Exact Mass: 163.110947427g/mol
  • Monoisotopic Mass: 163.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 51.8Ų

(5,6,7,8-tetrahydroquinazolin-2-yl)methanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1462022-50mg
(5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
944903-75-7
50mg
$827.0 2023-09-29
Enamine
EN300-1462022-100mg
(5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
944903-75-7
100mg
$867.0 2023-09-29
Enamine
EN300-1462022-250mg
(5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
944903-75-7
250mg
$906.0 2023-09-29
Enamine
EN300-1462022-500mg
(5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
944903-75-7
500mg
$946.0 2023-09-29
Enamine
EN300-1462022-1000mg
(5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
944903-75-7
1000mg
$986.0 2023-09-29
Enamine
EN300-1462022-2500mg
(5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
944903-75-7
2500mg
$1931.0 2023-09-29
Enamine
EN300-1462022-5000mg
(5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
944903-75-7
5000mg
$2858.0 2023-09-29
Enamine
EN300-1462022-10000mg
(5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
944903-75-7
10000mg
$4236.0 2023-09-29
Enamine
EN300-1462022-1.0g
(5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
944903-75-7
1g
$0.0 2023-06-06

Additional information on (5,6,7,8-tetrahydroquinazolin-2-yl)methanamine

Comprehensive Introduction to (5,6,7,8-tetrahydroquinazolin-2-yl)methanamine (CAS No. 944903-75-7)

(5,6,7,8-tetrahydroquinazolin-2-yl)methanamine, with the CAS number 944903-75-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the tetrahydroquinazoline family, a class of heterocyclic compounds known for their diverse biological activities. The presence of the methanamine functional group further enhances its potential applications in drug discovery and development.

In recent years, the scientific community has shown growing interest in quinazoline derivatives due to their remarkable pharmacological properties. Researchers are particularly focused on exploring their potential as kinase inhibitors, which are crucial in targeted cancer therapies. The tetrahydroquinazoline core of this compound provides a stable scaffold for molecular interactions, making it a valuable building block in medicinal chemistry.

The compound's unique structure, featuring a partially saturated quinazoline ring, offers advantages in terms of solubility and bioavailability compared to fully aromatic analogs. This characteristic aligns with current trends in drug design that emphasize improved pharmacokinetic properties. Many researchers are investigating whether 944903-75-7 could serve as a precursor for novel therapeutic agents addressing unmet medical needs.

From a synthetic chemistry perspective, (5,6,7,8-tetrahydroquinazolin-2-yl)methanamine presents interesting challenges and opportunities. The tetrahydroquinazoline scaffold can be modified at multiple positions, allowing for the creation of diverse analogs. This flexibility is particularly valuable in structure-activity relationship (SAR) studies, where small structural changes can significantly impact biological activity.

Recent publications have highlighted the potential of similar quinazoline-based compounds in addressing neurodegenerative diseases. While specific studies on CAS 944903-75-7 may be limited, the structural similarities to known bioactive molecules suggest promising avenues for future research. The scientific community continues to explore how such compounds might interact with various biological targets.

In the context of green chemistry initiatives, researchers are examining more sustainable synthetic routes to tetrahydroquinazoline derivatives. The development of catalytic methods for constructing the quinazoline core with reduced environmental impact represents an important area of investigation. This aligns with broader industry trends toward sustainable pharmaceutical manufacturing.

The physicochemical properties of (5,6,7,8-tetrahydroquinazolin-2-yl)methanamine, including its logP value and hydrogen bonding capacity, make it an interesting candidate for computational chemistry studies. Many research groups are employing molecular modeling techniques to predict how this compound might interact with various biological targets, potentially accelerating drug discovery processes.

Quality control and analytical characterization of 944903-75-7 remain critical aspects for researchers working with this compound. Advanced techniques such as HPLC-MS and NMR spectroscopy are essential for verifying purity and structure. These analytical challenges reflect broader questions in chemical research about ensuring compound integrity throughout experimental workflows.

As the pharmaceutical industry continues to explore new chemical spaces, compounds like (5,6,7,8-tetrahydroquinazolin-2-yl)methanamine represent valuable tools for expanding medicinal chemistry knowledge. The intersection of synthetic accessibility and biological relevance makes this compound particularly noteworthy in current drug discovery paradigms.

Future research directions for CAS 944903-75-7 may include detailed pharmacological profiling, formulation studies, and investigation of potential prodrug strategies. The compound's structural features suggest it could be optimized for specific therapeutic applications through targeted chemical modifications.

In conclusion, (5,6,7,8-tetrahydroquinazolin-2-yl)methanamine stands as an important example of how heterocyclic chemistry continues to contribute to advances in life sciences. Its tetrahydroquinazoline structure combined with the versatile methanamine functionality offers multiple opportunities for scientific exploration and potential therapeutic development.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD